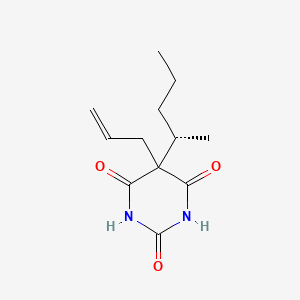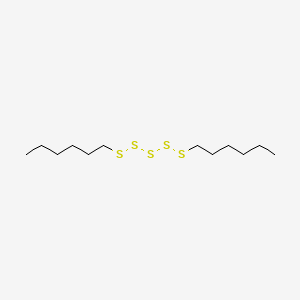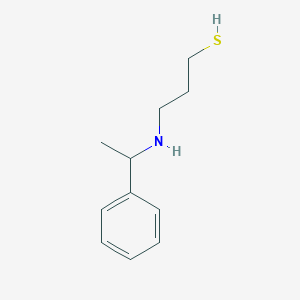
3-(1-Phenylethylamino)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenylethylamino)propane-1-thiol is an organic compound with the molecular formula C11H17NS It is characterized by the presence of a thiol group (-SH) and an amine group (-NH) attached to a propane chain, which is further substituted with a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethylamino)propane-1-thiol typically involves the reaction of 1-phenylethylamine with 3-chloropropane-1-thiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Phenylethylamino)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: The corresponding amine is produced.
Substitution: Various substituted amines are formed depending on the electrophile used.
Applications De Recherche Scientifique
3-(1-Phenylethylamino)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Phenylethylamino)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1-thiol: An alkanethiol with a similar thiol group but lacking the phenylethyl and amine groups.
Ethanethiol: A simpler thiol compound with a shorter carbon chain.
Cysteamine: Contains both thiol and amine groups but with a different carbon chain structure.
Uniqueness
3-(1-Phenylethylamino)propane-1-thiol is unique due to the presence of both a phenylethyl group and an amine group, which confer distinct chemical properties and reactivity compared to simpler thiols and amines. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
4628-56-2 |
|---|---|
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
3-(1-phenylethylamino)propane-1-thiol |
InChI |
InChI=1S/C11H17NS/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |
Clé InChI |
FORPVLUQWPWTJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




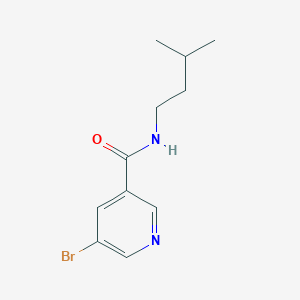


![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)
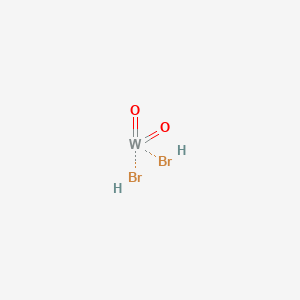


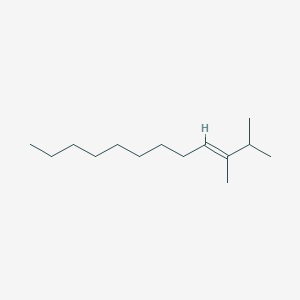
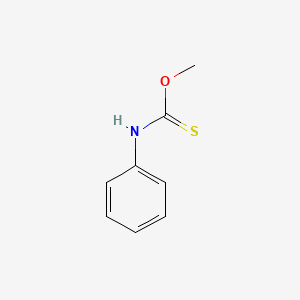
![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
